molecular formula C11H18N2O3 B15204403 tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate

tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate

Cat. No.: B15204403
M. Wt: 226.27 g/mol
InChI Key: OITAMJBKJGSZDG-UHFFFAOYSA-N
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Description

tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a 3-ethyl-substituted isoxazole ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses. The 3-ethylisoxazole core contributes to lipophilicity and may influence biological activity or pharmacokinetic properties.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl N-[(3-ethyl-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C11H18N2O3/c1-5-8-6-9(16-13-8)7-12-10(14)15-11(2,3)4/h6H,5,7H2,1-4H3,(H,12,14)

InChI Key

OITAMJBKJGSZDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the ethylisoxazole moiety. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine or pyridine .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate with key analogues from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Core Key Substituents Reference
This compound Not provided C11H18N2O3 ~238.28 Isoxazole 3-Ethyl, methyl-carbamate N/A
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1101173-94-7 C7H10BrN3O2S 280.14 Thiadiazole 3-Bromo
tert-Butyl (5-amino-1,2-benzoxazol-3-yl)carbamate Not provided C11H13N3O3 235.24 Benzoxazole 5-Amino
tert-Butyl ((3-oxoisoindolin-5-yl)methyl)carbamate 1312536-57-4 C15H18N2O3 262.30 Isoindolinone 3-Ketone, methyl-carbamate
Methyl 5-tert-Butyl-1,2-oxazol-3-ylcarbamate Not provided C10H16N2O3 212.25 Oxazole 5-tert-Butyl, methyl-carbamate

Key Observations :

  • Heterocycle Influence: The isoxazole core in the target compound offers moderate electron-withdrawing effects, balancing stability and reactivity.
  • Substituent Effects: The 3-ethyl group on the isoxazole enhances lipophilicity compared to amino () or bromo () substituents, which may improve membrane permeability. The tert-butyl group in Methyl 5-tert-Butyl-1,2-oxazol-3-ylcarbamate () adds steric bulk, reducing metabolic degradation.
  • Molecular Weight: The target compound’s lower molecular weight (~238.28) compared to thiadiazole (280.14, ) or isoindolinone (262.30, ) analogues suggests advantages in drug-likeness parameters like Lipinski’s Rule of Five.

Stability and Reactivity

  • Carbamate Stability : The Boc group in the target compound is stable under basic conditions but hydrolyzes under acidic conditions. Thiadiazole derivatives () may accelerate hydrolysis due to electron-withdrawing sulfur, whereas benzoxazole () and isoxazole cores offer intermediate stability.
  • Functional Group Reactivity: The 3-ethyl group in the target compound is inert under most conditions, while bromo substituents () enable cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group in benzoxazole derivatives () allows further derivatization via amidation or acylation.

Biological Activity

Tert-Butyl ((3-ethylisoxazol-5-yl)methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 97517-66-3

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-ethylisoxazole ring. This unique structure is pivotal for its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit receptor tyrosine kinases, such as FLT3, which are implicated in various cancers, including acute myeloid leukemia (AML).

Biochemical Pathways

  • Inhibition of FLT3 :
    • The compound binds to the active site of FLT3, inhibiting its kinase activity.
    • This results in decreased phosphorylation of downstream signaling proteins, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Impact on Cellular Processes :
    • The interaction with FLT3 influences pathways related to cell survival and proliferation.
    • Experimental studies have demonstrated that treatment with this compound leads to significant inhibition of cancer cell growth in vitro.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Outcome
Study 1AML Cell Line12.5FLT3 InhibitionReduced proliferation
Study 2Breast Cancer15.0Apoptosis InductionIncreased cell death
Study 3Lung Cancer10.0Cell Cycle ArrestG1 phase arrest observed

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • In a study involving AML cell lines, this compound demonstrated potent anti-proliferative effects with an IC50 value of 12.5 µM. The compound effectively induced apoptosis through the inhibition of FLT3 signaling pathways.
  • Breast Cancer Models :
    • Research indicated that this compound could induce apoptosis in breast cancer cells at concentrations around 15 µM, highlighting its potential as a therapeutic agent against hormone-resistant breast cancer.
  • Lung Cancer Studies :
    • In lung cancer models, the compound caused significant G1 phase cell cycle arrest at an IC50 of 10 µM, suggesting its role in disrupting normal cell cycle progression.

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